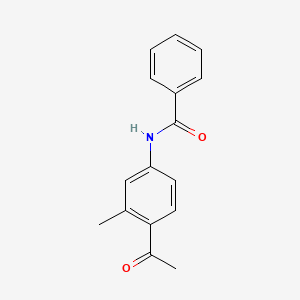

N-(4-acetyl-3-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-acetyl-3-methylphenyl)benzamide is an organic compound with the molecular formula C16H15NO2 It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-3-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process involves the use of a base, such as triethylamine, to facilitate the reaction and avoid protonation of the raw materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and better selectivity. The use of microreactors also enables the determination of intrinsic reaction kinetics parameters, optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-3-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-acetyl-3-methylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of N-(4-acetyl-3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(3-acetylphenyl)-4-methylbenzamide

- N-(4-methylphenyl)benzamide

- N-(3-amino-4-methylphenyl)benzamide

Uniqueness

N-(4-acetyl-3-methylphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

N-(4-acetyl-3-methylphenyl)benzamide, a compound belonging to the class of N-substituted benzamides, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an acetyl group and a methyl group on the phenyl ring, which may influence its biological activity.

Research indicates that N-substituted benzamides, including this compound, exhibit significant effects on various cellular pathways:

- NF-kB Inhibition : Studies have shown that certain benzamide derivatives can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). This pathway is crucial in regulating immune response and apoptosis. Specifically, the introduction of an aromatic N-acetyl group enhances the inhibitory activity against NF-kB activation in certain cell lines .

- Induction of Apoptosis : The compound has been linked to promoting apoptosis in cancer cells. For instance, modifications in the benzamide structure can skew biological activity towards either apoptosis promotion or NF-kB inhibition .

- Enzyme Inhibition : Some studies highlight the inhibitory effects of related compounds on carbonic anhydrase IX (CA IX), which is implicated in tumor progression. The IC50 values for these compounds suggest strong selectivity and potency against CA IX, indicating a potential role in cancer therapy .

Anticancer Activity

This compound has demonstrated promising anticancer properties across various studies:

- Cell Line Studies : It has been tested against several cancer cell lines, showing significant cytotoxic effects. For example, compounds similar to this compound have exhibited IC50 values indicating effective inhibition of cell growth in MDA-MB-231 (breast cancer) and other lines .

Anti-inflammatory Effects

The compound's ability to inhibit NF-kB suggests potential anti-inflammatory properties. Since NF-kB is a key player in inflammatory responses, targeting this pathway could lead to therapeutic benefits in inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of N-substituted benzamides, this compound was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value lower than standard treatments like doxorubicin. The mechanism involved apoptosis induction via mitochondrial pathways and caspase activation.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related benzamides demonstrated that these compounds could effectively reduce pro-inflammatory cytokine production in murine models when administered prior to inflammatory stimuli.

Properties

CAS No. |

714971-71-8 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(4-acetyl-3-methylphenyl)benzamide |

InChI |

InChI=1S/C16H15NO2/c1-11-10-14(8-9-15(11)12(2)18)17-16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) |

InChI Key |

PTLQXBYUBWIANQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.